molecular formula C8H11BN2O3 B3060264 3-Amino-5-(methylcarbamoyl)phenylboronic acid CAS No. 2096335-54-3

3-Amino-5-(methylcarbamoyl)phenylboronic acid

Cat. No.: B3060264
CAS No.: 2096335-54-3
M. Wt: 194.00
InChI Key: IPSFYEWECBGHNM-UHFFFAOYSA-N
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Description

3-Amino-5-(methylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an amino group, a methylcarbamoyl group, and a boronic acid moiety attached to a phenyl ring. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of 3-Amino-5-(methylcarbamoyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM cross-coupling reaction through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic molecules from simpler ones .

Action Environment

The action of this compound in the SM cross-coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and functional group tolerant . The stability of the compound can be a challenge, considering the removal of the boron moiety at the end of a sequence if required

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed borylation of an aryl halide precursor with a diboron reagent under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(methylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMSO or toluene.

Major Products Formed

Scientific Research Applications

3-Amino-5-(methylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Properties

IUPAC Name

[3-amino-5-(methylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSFYEWECBGHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)NC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192174
Record name Boronic acid, B-[3-amino-5-[(methylamino)carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096335-54-3
Record name Boronic acid, B-[3-amino-5-[(methylamino)carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096335-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-amino-5-[(methylamino)carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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